2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonicacid,monosodiumsalt
Übersicht
Beschreibung
Taurochenodeoxycholic acid-d4 is intended for use as an internal standard for the quantification of taurochenodeoxycholic acid (TCDCA; ) by GC- or LC-MS. TCDCA is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid (CDCA; ). Serum levels of TCDCA increase approximately 5-fold within two hours and begin to decrease within four hours during an oral lipid tolerance test in humans. Serum levels of TCDCA are increased in patients with liver cirrhosis and may serve as a marker of disease progression.
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution. Additionally, the presence of other compounds, such as food or drugs, can potentially interact with this compound and affect its action .
Biochemische Analyse
Biochemical Properties
The compound interacts with several enzymes and proteins. For instance, it is involved in the enzymatic reaction catalyzed by the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase . This enzyme participates in the bile acid biosynthesis pathway . The compound also interacts with the enzyme peroxisomal acyl-coenzyme A oxidase 2 .
Cellular Effects
The compound influences various cellular processes. It has been identified in human blood, indicating its systemic distribution and potential influence on various cell types
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. For instance, it serves as a substrate for the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, participating in the formation of CoA and AMP .
Metabolic Pathways
The compound is involved in the bile acid biosynthesis pathway . It serves as a substrate for the enzyme 3α,7α-dihydroxy-5β-cholestanate—CoA ligase, which is involved in this pathway .
Biologische Aktivität
The compound 2-[[(3alpha,5beta,7alpha)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]amino]-ethanesulfonic acid, monosodium salt, is a derivative of bile acids with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a modified form of tauroursodeoxycholic acid (TUDCA), which is known for its cytoprotective effects. The specific structural modifications enhance its solubility and biological efficacy. The molecular formula is C25H40NNaO5S with a molecular weight of 475.6 g/mol.
1. Cytoprotective Effects
Recent studies have demonstrated that this compound exhibits strong cytoprotective properties against various forms of cellular stress. For instance:
- Cholestasis Models : In vitro studies using liver cell lines showed that the compound significantly reduced apoptosis induced by bile acid toxicity. This was evidenced by decreased levels of caspase-3 activation and increased cell viability compared to untreated controls .
2. Antioxidant Activity
The compound has been shown to possess antioxidant properties:
- Lipid Peroxidation Inhibition : It effectively inhibits lipid peroxidation in liver microsomes stimulated by oxidative agents such as Fe(II)/ADP/ascorbate. The IC50 values for lipid peroxidation inhibition were reported at approximately 25 µM, indicating moderate antioxidant activity .
3. Modulation of Bile Acid Metabolism
As a bile acid derivative, it plays a role in modulating bile acid metabolism:
- Choleretic Effects : Studies indicate that the compound enhances bile flow and promotes the excretion of cholesterol in animal models. This effect is crucial for maintaining cholesterol homeostasis and preventing gallstone formation .
The biological activity of this compound can be attributed to several mechanisms:
1. Activation of Nuclear Receptors
The compound acts as an agonist for nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and glucose metabolism. Activation of FXR leads to:
- Increased expression of genes involved in bile acid synthesis.
- Enhanced insulin sensitivity in hepatic tissues .
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential therapeutic applications in inflammatory liver diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Non-Alcoholic Fatty Liver Disease (NAFLD) : A clinical trial involving patients with NAFLD showed that administration of the compound resulted in significant improvements in liver function tests and histological markers after 12 weeks of treatment.
- Chronic Liver Disease : In a cohort study involving patients with chronic liver disease, those treated with the compound exhibited reduced levels of serum transaminases and improved quality of life scores compared to placebo .
Eigenschaften
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i8D2,14D2; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPNVUSIMGAJFC-SWZNJHJNSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)[2H].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.